molecular formula C7H4N2OS B8784459 [1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde

Cat. No.: B8784459
M. Wt: 164.19 g/mol
InChI Key: NNECOMPLBXVZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[4,5-c]pyridine-2-carbaldehyde typically involves the annulation of a thiazole ring to a pyridine ring. One common method is the cyclization of thiazole derivatives with pyridine derivatives under specific conditions. For example, the reaction of 2-aminothiazole with 2-chloropyridine in the presence of a base such as potassium carbonate can yield thiazolo[4,5-c]pyridine-2-carbaldehyde .

Industrial Production Methods

Industrial production of thiazolo[4,5-c]pyridine-2-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The biological activity of thiazolo[4,5-c]pyridine-2-carbaldehyde is often attributed to its ability to interact with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde is unique due to its specific ring fusion and functional group, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H4N2OS

Molecular Weight

164.19 g/mol

IUPAC Name

[1,3]thiazolo[4,5-c]pyridine-2-carbaldehyde

InChI

InChI=1S/C7H4N2OS/c10-4-7-9-5-3-8-2-1-6(5)11-7/h1-4H

InChI Key

NNECOMPLBXVZHV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methylthiazolo[4,5-c]pyridine [prepared according to the procedure of T. Takahashi et al., Pharm. Bull. (Japan) 2, 196 (1954)] (635 mg, 4.2 mmoles), 2.55 g of SeO2, 10 ml of CH3COOH and 10 ml of acetic anhydride was heated at 90 100° C. for 2.5 hours, and the reaction mixture then was filtered to remove insolubles. The filtrate was evaporated in vacuo, and purified by a column of SiO2 (50 ml) to give 248 mg (35.5%) of the title compound. Mp. 96.5°~98° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
35.5%

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